N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4,5-dimethoxy-2-nitrobenzamide
Description
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a benzamide derivative characterized by a benzodioxole moiety linked via an ethoxyethyl chain to a nitro-substituted benzamide core with methoxy groups at positions 4 and 4.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O8/c1-24-15-8-12(13(20(22)23)9-16(15)25-2)18(21)19-5-6-26-11-3-4-14-17(7-11)28-10-27-14/h3-4,7-9H,5-6,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRKSKSGFZINQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCCOC2=CC3=C(C=C2)OCO3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole intermediate, which is then coupled with an appropriate amine and nitrobenzamide derivative. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, under inert atmospheres and at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, hydrogen gas for reduction, and strong nucleophiles for substitution reactions. Typical conditions involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation of the benzo[d][1,3]dioxole moiety would produce a quinone .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that compounds with similar structural motifs to N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4,5-dimethoxy-2-nitrobenzamide exhibit promising anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The nitrobenzamide moiety is particularly notable for enhancing the cytotoxicity against tumor cells by disrupting cellular signaling pathways associated with growth and survival .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems, particularly dopamine receptors. For example, compounds that share structural similarities with this compound have been shown to selectively activate D3 dopamine receptors, which are implicated in various neurological disorders . This selectivity may allow for targeted therapies in conditions like Parkinson's disease and schizophrenia.
Pharmacological Applications
1. KCC2 Expression Enhancement
Recent studies have explored the role of potassium chloride cotransporter-2 (KCC2) in neurological function. Compounds similar to this compound have been identified as potential enhancers of KCC2 expression. This enhancement is crucial for restoring the balance between excitatory and inhibitory signals in the brain, making these compounds candidates for treating neurological diseases and psychiatric disorders .
2. Antimicrobial Properties
The compound may possess antimicrobial properties as well. Research into related benzo[d][1,3]dioxole derivatives has revealed activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of nitrobenzamide derivatives demonstrated significant anticancer efficacy against breast cancer cell lines. The lead compound showed IC50 values in the low micromolar range, indicating potent activity. The study utilized flow cytometry to assess apoptosis and cell cycle analysis to elucidate the mechanism of action .
Case Study 2: Neuroprotection in Animal Models
In a preclinical model of Parkinson's disease, a compound structurally related to this compound was administered to assess its neuroprotective effects. Results indicated a significant reduction in neurodegeneration markers and improved motor function scores compared to control groups .
Data Tables
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include disruption of microtubule dynamics and induction of oxidative stress .
Comparison with Similar Compounds
Key Differences :
- The target compound lacks a piperazine/piperidine ring but includes a nitrobenzamide group, which may alter polarity and hydrogen-bonding capacity.
- Substituents like nitro (target) vs. chloro/CF₃ (analogs) influence electronic properties and reactivity.
Benzimidazole Derivatives with Benzodioxole Groups
and describe benzimidazole-based compounds, such as 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole (4f). These are synthesized via condensation of diamine intermediates with aldehydes under nitrogen, yielding 55–75% .
Comparison :
- Synthesis : The target compound likely requires amide coupling (e.g., via carbodiimide reagents, as in ), whereas benzimidazoles involve cyclization reactions.
- Functionality : Benzimidazoles exhibit planar aromatic systems suitable for intercalation, while the target’s nitrobenzamide may favor electrophilic interactions.
Benzamide-Based Analogues
describes 4-(tert-butyl)-2-((3R,4S)-3-(benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidin-1-yl)-N-(quinolin-8-yl)benzamide (6a), synthesized via electrochemical amination in 69% yield.
Contrast :
Physical Properties
Notes:
- Nitro groups (target) may lower melting points compared to halogenated analogs due to reduced crystallinity.
- Methoxy groups enhance solubility in polar solvents compared to CF₃ or chloro substituents .
Spectroscopic Characterization
- 1H-NMR : The benzodioxole protons (δ 6.5–7.0 ppm) and methoxy groups (δ 3.8–4.0 ppm) would dominate the spectrum, similar to analogs in and .
- 13C-NMR : The nitro group’s carbon (δ ~125–135 ppm) and benzodioxole oxygens (δ ~100–110 ppm) would align with data in .
- Elemental Analysis : Expected C: ~60–65%, H: ~5–6%, N: ~5–6%, consistent with analogs in and .
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of multiple methoxy and nitro groups suggests potential interactions with various biological targets.
- Molecular Formula : C19H23N2O5
- Molecular Weight : 359.40 g/mol
- CAS Number : Not available in the provided sources.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Protein Interactions : The compound may inhibit specific protein interactions, particularly those involving G protein-coupled receptors (GPCRs), which are crucial for various signaling pathways in cells .
- Modulation of Enzyme Activity : It has been noted that compounds with similar structures can modulate enzyme activities involved in cellular signaling, such as palmitoylation processes .
- Calcium Ion Regulation : The elevation of intracellular calcium ions through inositol trisphosphate pathways may also be a mechanism through which this compound exerts its effects .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance:
- Case Study 1 : A study demonstrated that derivatives of benzo[d][1,3]dioxole showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and colorectal cancer cells (HT-29) through apoptosis induction mechanisms .
Neuroprotective Effects
Research has also suggested potential neuroprotective effects:
- Case Study 2 : In vitro studies indicated that similar compounds could protect neuronal cells from oxidative stress-induced apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Data Summary
Q & A
Q. What lessons from thermal decomposition studies of diselenide analogs apply to this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
